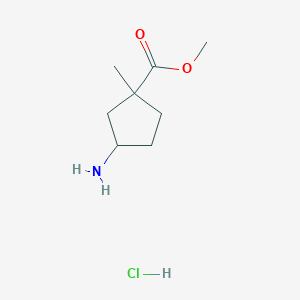![molecular formula C7H15ClN2O2 B6599987 methyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride CAS No. 1884705-30-9](/img/structure/B6599987.png)
methyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride, also known as Methylcarbamate hydrochloride, is a synthetic compound used in various scientific applications. It is an important organic compound used in the synthesis of several organic compounds and has been widely studied for its biochemical and physiological effects.
Wirkmechanismus
Methyl N-[(3R)-piperidin-3-yl]carbamate hydrochlorideate hydrochloride acts as an inhibitor of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. By inhibiting this enzyme, methyl N-[(3R)-piperidin-3-yl]carbamate hydrochlorideate hydrochloride can increase the levels of acetylcholine in the body, leading to increased nerve transmission and improved cognitive function.
Biochemical and Physiological Effects
methyl N-[(3R)-piperidin-3-yl]carbamate hydrochlorideate hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the body, leading to improved cognitive function. Additionally, it has been shown to have anti-inflammatory effects, as well as to reduce the risk of heart disease. It has also been shown to reduce the risk of certain types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl N-[(3R)-piperidin-3-yl]carbamate hydrochlorideate hydrochloride has a number of advantages for laboratory experiments. It is relatively easy to synthesize, and it is relatively stable and non-toxic. Additionally, it is relatively inexpensive and can be easily stored. However, there are some limitations to using methyl N-[(3R)-piperidin-3-yl]carbamate hydrochlorideate hydrochloride in laboratory experiments. It is not as effective as some other compounds in some applications, and it can be difficult to accurately measure its effects.
Zukünftige Richtungen
There are a number of potential future directions for methyl N-[(3R)-piperidin-3-yl]carbamate hydrochlorideate hydrochloride. One potential direction is to further study its effects on the brain and nervous system. Additionally, further research could be done to explore the potential therapeutic uses of methyl N-[(3R)-piperidin-3-yl]carbamate hydrochlorideate hydrochloride, such as its potential use as an anti-inflammatory or anti-cancer agent. Additionally, further research could be done to explore the potential effects of methyl N-[(3R)-piperidin-3-yl]carbamate hydrochlorideate hydrochloride on the cardiovascular system. Finally, further research could be done to explore the potential effects of methyl N-[(3R)-piperidin-3-yl]carbamate hydrochlorideate hydrochloride on the immune system.
Synthesemethoden
Methyl N-[(3R)-piperidin-3-yl]carbamate hydrochlorideate hydrochloride can be synthesized by reacting a carboxylic acid with an amine in the presence of a base. This reaction produces an amide and water, which is then treated with hydrochloric acid to form methyl N-[(3R)-piperidin-3-yl]carbamate hydrochlorideate hydrochloride. This reaction is known as the Hofmann rearrangement and is widely used in the synthesis of organic compounds.
Wissenschaftliche Forschungsanwendungen
Methyl N-[(3R)-piperidin-3-yl]carbamate hydrochlorideate hydrochloride has been widely used in scientific research applications. It has been used to study the effects of drugs on the brain, as well as to study the effects of various hormones and neurotransmitters on the body. It has also been used to study the effects of various environmental pollutants on the body. Additionally, methyl N-[(3R)-piperidin-3-yl]carbamate hydrochlorideate hydrochloride has been used to study the effects of various drugs on the cardiovascular system.
Eigenschaften
IUPAC Name |
methyl N-[(3R)-piperidin-3-yl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.ClH/c1-11-7(10)9-6-3-2-4-8-5-6;/h6,8H,2-5H2,1H3,(H,9,10);1H/t6-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUBSKADGMBQLQ-FYZOBXCZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1CCCNC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)N[C@@H]1CCCNC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B6599944.png)


![8-bromo-6-(2,6-dichlorophenyl)-2-(methylsulfanyl)-5H,6H-pyrido[4,3-d]pyrimidin-5-one](/img/structure/B6599984.png)
![2-[1-(trifluoromethyl)cyclopropyl]pyridine-4-carboxylic acid](/img/structure/B6599995.png)


![6-fluoro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B6600027.png)